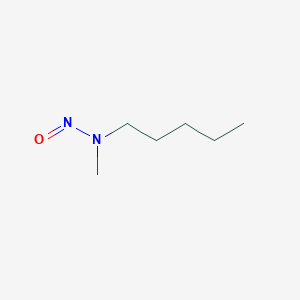

N-戊基-N-甲基亚硝胺

描述

Synthesis Analysis

The synthesis of nitrosamines like N-Amyl-N-methylnitrosamine often involves the alkylation of secondary amines with nitrosating agents. The specific synthesis pathway for N-Amyl-N-methylnitrosamine itself is not detailed in the papers reviewed, but the general approach to synthesizing nitrosamines can be applied based on knowledge from related compounds (Röper, 1980).

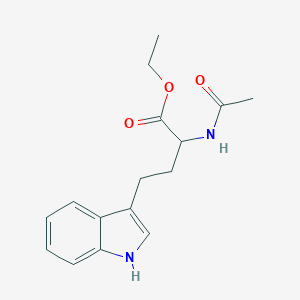

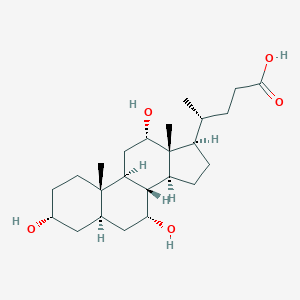

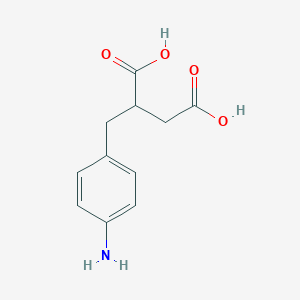

Molecular Structure Analysis

The molecular structure of N-Amyl-N-methylnitrosamine features a nitrosamine group (N-NO), which is essential for its biological activity. The structural analysis of related nitrosamines has shown that variations in the alkyl group can significantly influence the molecular conformation and, by extension, the reactivity and biological activity of these compounds. For instance, the study of bridgehead-substituted nitrosamines revealed that larger substituents increase the N-N-O angle without significantly deconjugating the pi system, affecting optical absorption and reactivity (Sarker et al., 1996).

Chemical Reactions and Properties

N-Amyl-N-methylnitrosamine undergoes metabolic activation in biological systems, leading to the formation of carcinogenic metabolites. This process involves the enzymatic α-hydroxylation of the nitrosamine, generating reactive intermediates capable of DNA alkylation. Studies on the metabolism of tobacco-specific nitrosamines have shed light on these activation pathways, providing insight into the metabolic fate of N-Amyl-N-methylnitrosamine (Jalas et al., 2003).

Physical Properties Analysis

The physical properties of N-Amyl-N-methylnitrosamine, such as solubility, boiling point, and stability, are influenced by its molecular structure. While specific data on N-Amyl-N-methylnitrosamine was not found, the physical properties of nitrosamines generally indicate moderate volatility and stability, with solubility varying based on the polarity of the nitrosamine and the solvent. The stability of nitrosamines can decrease with exposure to light and air, leading to decomposition and the loss of biological activity (Li, 1989).

Chemical Properties Analysis

The chemical reactivity of N-Amyl-N-methylnitrosamine is characterized by its ability to undergo nitrosation and reduction reactions. The nitrosamine group is susceptible to enzymatic and chemical reduction, leading to the formation of non-nitrosated amines and other metabolites. These reactions play a crucial role in the detoxification and activation pathways of nitrosamines in biological systems. The study of nitrosamines' metabolism in human liver and lung has highlighted the role of cytochrome P450 enzymes in these processes, providing insight into the chemical behavior of N-Amyl-N-methylnitrosamine (Maser et al., 2000).

科学研究应用

-

Esophageal Carcinogenesis

- Field : Oncology

- Application : N-Amyl-N-methylnitrosamine is used in the induction of esophageal cancer in Wistar rats . The compound is administered orally, and its carcinogenic effects are enhanced by 12-O-tetradecanoylphorbol-13-acetate (TPA), a tumor-promoting phorbol diester .

- Method : The induction of esophageal cancer is enhanced by TPA given in drinking water after N-Amyl-N-methylnitrosamine administration . The incidence of developing esophageal cancers and the multiplicity (number of esophageal cancers per rat) were significantly higher in groups given TPA solution orally after an oral administration of N-Amyl-N-methylnitrosamine than in those given the N-Amyl-N-methylnitrosamine solution alone .

- Results : The study found that the induction of esophageal cancer was significantly enhanced when TPA was administered after N-Amyl-N-methylnitrosamine .

-

Gene Expression Analysis in Esophageal Squamous Cell Carcinogenesis

- Field : Molecular Biology

- Application : N-Amyl-N-methylnitrosamine is used in the production of esophageal neoplastic lesions to understand the molecular mechanisms during carcinogenesis .

- Method : Esophageal neoplastic lesions are produced by administering N-Amyl-N-methylnitrosamine and 12-O-tetradecanoylphorbol-13-acetate to rats . The gene expression profiles for each esophageal lesion are then analyzed using a cDNA microarray .

- Results : The study found that the number of differentially expressed genes compared with the normal control dramatically increased in a step-by-step fashion from normal epithelium to papilloma, dysplasia, and invasive carcinoma .

-

Alkaline Reflux Esophagitis

- Field : Gastroenterology

- Application : N-Amyl-N-methylnitrosamine is used in the study of esophageal carcinogenesis in the context of alkaline reflux esophagitis .

- Method : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

-

Study of Antioxidants in Medicinal Products

- Field : Pharmacology

- Application : N-Amyl-N-methylnitrosamine is used in the study of the effects of antioxidants in medicinal products on intestinal drug transporters . The presence of mutagenic and carcinogenic N-nitrosamine impurities in medicinal products poses a safety risk .

- Method : The study screened thirty antioxidants for inhibitory effects on key intestinal transporters . The screen identified that certain antioxidants inhibited these transporters .

- Results : The study suggests an unlikely inhibition of intestinal transporters at clinical concentrations of drugs formulated with antioxidants .

-

Formation of N-Nitrosamine Drug Substance Related Impurities

- Field : Pharmaceutical Chemistry

- Application : N-Amyl-N-methylnitrosamine is used in the study of the formation of N-nitrosamine drug substance related impurities in medicines .

- Method : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

-

Metabolism Study

- Field : Biochemistry

- Application : N-Amyl-N-methylnitrosamine, also known as Methyl-n-amylnitrosamine (MNAN), is used in the study of its metabolism in the liver by the enzyme CYP2A6 .

- Method : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

-

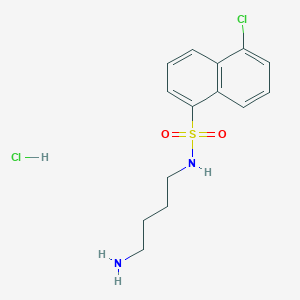

Structure and Reactivity Study

- Field : Organic Chemistry

- Application : N-Amyl-N-methylnitrosamine is used in the study of its structure, reactivity, and synthetic applications .

- Method : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

安全和危害

N-Amyl-N-methylnitrosamine is a potential carcinogen1. It has been shown to cause cervical cancer in CD-1 mice2. It is metabolized in the liver by the enzyme CYP2A61.

未来方向

The future directions of N-Amyl-N-methylnitrosamine research are not explicitly mentioned in the search results. However, given its carcinogenic properties, future research may focus on understanding its carcinogenic mechanisms and finding ways to mitigate its harmful effects.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

属性

IUPAC Name |

N-methyl-N-pentylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-4-5-6-8(2)7-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFCDINBDBFFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157617 | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Amyl-N-methylnitrosamine | |

CAS RN |

13256-07-0 | |

| Record name | N-Methyl-N-nitroso-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-AMYL-N-METHYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9D5PXJ785 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

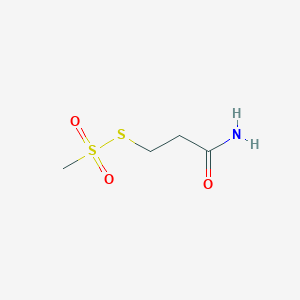

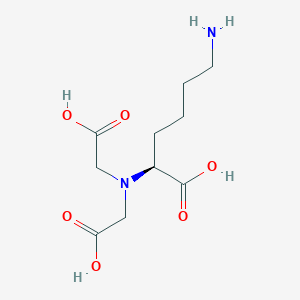

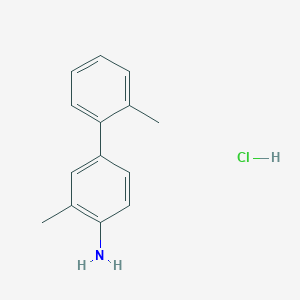

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)